molecular formula C20H17N3Na2O9S3 B15288991 6,2'-Dimethyladenosine5'-Monophosphate

6,2'-Dimethyladenosine5'-Monophosphate

Cat. No.: B15288991
M. Wt: 585.5 g/mol
InChI Key: WZRZTHMJPHPAMU-UHFFFAOYSA-L
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Description

6,2’-Dimethyladenosine 5’-Monophosphate: is a modified nucleoside monophosphate It is a derivative of adenosine monophosphate, where methyl groups are added at the 6th and 2’-positions of the adenosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the pH is carefully controlled to ensure selective methylation at the desired positions.

Industrial Production Methods

Industrial production of 6,2’-Dimethyladenosine 5’-Monophosphate may involve large-scale methylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as:

    Purification: Using chromatography techniques to separate the desired product from by-products.

    Crystallization: To obtain the compound in a pure, solid form.

    Quality Control: Ensuring the product meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

6,2’-Dimethyladenosine 5’-Monophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as thiols or amines under controlled pH and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized analogs.

Scientific Research Applications

6,2’-Dimethyladenosine 5’-Monophosphate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.

    Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6,2’-Dimethyladenosine 5’-Monophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The methyl groups at the 6th and 2’-positions can influence the compound’s binding affinity and specificity, modulating its biological activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Monophosphate: The parent compound without methyl groups.

    N6-Methyladenosine: Methylation at the 6th position only.

    2’-O-Methyladenosine: Methylation at the 2’-position only.

Uniqueness

6,2’-Dimethyladenosine 5’-Monophosphate is unique due to the presence of methyl groups at both the 6th and 2’-positions. This dual methylation can significantly alter its chemical and biological properties compared to other similar compounds, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17N3Na2O9S3

Molecular Weight

585.5 g/mol

IUPAC Name

disodium;3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate

InChI

InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

WZRZTHMJPHPAMU-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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